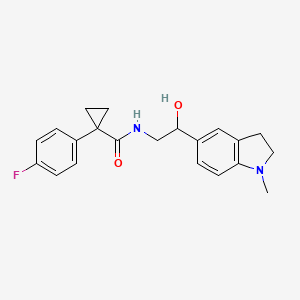
1-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O2 and its molecular weight is 354.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core, substituted with a 4-fluorophenyl group and an indolin moiety. Its molecular formula is C18H20FNO2, with a molecular weight of approximately 303.36 g/mol. The presence of the fluorine atom may enhance lipophilicity and influence receptor binding affinity.
This compound exhibits activity through multiple mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, including serotonin (5-HT) and dopamine receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests.
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which is beneficial in treating conditions like arthritis.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behavior compared to control groups. The compound's efficacy was comparable to established antidepressants such as fluoxetine.
Case Study 2: Anti-inflammatory Mechanism
A separate study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of the compound resulted in significant reductions in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the cyclopropane ring and variations in the indolin substituent have been explored to improve receptor selectivity and potency.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-24-11-8-14-12-15(2-7-18(14)24)19(25)13-23-20(26)21(9-10-21)16-3-5-17(22)6-4-16/h2-7,12,19,25H,8-11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIYPYCLAVTKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














